molecular formula C14H14N4O2 B11499476 7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Cat. No.: B11499476
M. Wt: 270.29 g/mol
InChI Key: NAKJLHVQENSNHL-UHFFFAOYSA-N
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Description

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a synthetic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a methoxymethyl group and a 4-methylphenyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable methoxymethylating agent, followed by cyclization with a triazolopyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 7-(formylmethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one, while reduction can produce 7-(hydroxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one.

Scientific Research Applications

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(methoxymethyl)-3-phenyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
  • 7-(methoxymethyl)-3-(4-chlorophenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
  • 7-(methoxymethyl)-3-(4-fluorophenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Uniqueness

The uniqueness of 7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group can influence its binding affinity to molecular targets and its overall reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C14H14N4O2/c1-9-3-5-10(6-4-9)13-16-17-14-15-11(8-20-2)7-12(19)18(13)14/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

NAKJLHVQENSNHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=NC(=CC(=O)N23)COC

Origin of Product

United States

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